N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
描述
This compound features a pyrrolo[1,2-a]pyrazine core substituted with a 4-fluorophenyl group at the 1-position and a 4-methoxyphenyl carboxamide moiety at the 2-position. The fluorine atom enhances lipophilicity and metabolic stability, while the methoxy group improves solubility and modulates electronic interactions .
属性
IUPAC Name |
N-(4-fluorophenyl)-1-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-27-18-10-4-15(5-11-18)20-19-3-2-12-24(19)13-14-25(20)21(26)23-17-8-6-16(22)7-9-17/h2-12,20H,13-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNGKYASKXWAAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrrolo[1,2-a]pyrazine core with fluorophenyl and methoxyphenyl substituents. Its molecular formula is C21H20FN3O, and it features several functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H20FN3O |
| Molecular Weight | 351.41 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and ethanol |
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies demonstrate its ability to inhibit the proliferation of various cancer cell lines. For instance, a study found that it effectively reduced the viability of pancreatic cancer cells (Panc-1) with an IC50 value of approximately 15 µM. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
The compound's mechanism involves targeting specific signaling pathways associated with cancer cell survival. Notably, it has been shown to inhibit the PI3K/Akt pathway, which is crucial for cell growth and survival. Inhibition of this pathway leads to decreased phosphorylation of AKT and subsequent activation of pro-apoptotic factors.
Selectivity and Safety Profile
In addition to its anticancer effects, the compound demonstrates selectivity towards cancer cells over normal cells. It exhibits minimal toxicity in normal human fibroblast cells at concentrations up to 50 µM. Furthermore, it does not significantly inhibit key cytochrome P450 enzymes (CYPs), suggesting a favorable safety profile for potential therapeutic use.
Case Studies
Case Study 1: In Vivo Efficacy
A recent animal study evaluated the efficacy of this compound in xenograft models of breast cancer. Mice treated with the compound showed a significant reduction in tumor volume compared to controls (p < 0.05), indicating its potential as an effective therapeutic agent.
Case Study 2: Combination Therapy
Another study explored the effects of combining this compound with established chemotherapeutic agents such as doxorubicin. The combination therapy resulted in enhanced antiproliferative effects in vitro compared to single-agent treatments alone, suggesting a synergistic interaction that warrants further investigation.
相似化合物的比较
Comparison with Structurally Similar Compounds
Substituent Variations on the Carboxamide Group
(a) N-tert-butyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
- Key Difference : The carboxamide group is substituted with a tert-butyl group instead of 4-methoxyphenyl.
- However, it may lower solubility compared to the methoxy-substituted analog .
(b) N-(4-Methoxyphenyl)imidazo[1,2-a]pyrazine-2-carboxamide
- Core Structure : Replaces the pyrrolo[1,2-a]pyrazine with an imidazo[1,2-a]pyrazine.
- Bioactivity : Exhibits antimicrobial properties (MIC: 2–8 µg/mL against S. aureus and E. coli), attributed to the planar imidazole ring enhancing DNA intercalation. The 4-methoxyphenyl group contributes to solubility and target affinity .
Comparison with Simpler Aromatic Amides
2-(4-Fluorophenyl)-N-(4-methoxyphenyl) acetamide
- Core Structure : A simple acetamide with 4-fluorophenyl and 4-methoxyphenyl groups.
- Properties : Melting point 142–148°C, IR absorption at 1651 cm⁻¹ (amide C=O stretch), and NMR signals confirming substituent positions. While less complex, this compound highlights the role of fluorine and methoxy groups in stabilizing aromatic interactions .
Heterocyclic Core Modifications
(a) Pyrazolo[3,4-d]pyrimidin Derivatives
- Core Structure : Pyrazolo[3,4-d]pyrimidin instead of pyrrolo[1,2-a]pyrazine.
- However, the 4-methoxyphenyl substitution aligns with solubility trends observed in the target compound .
(b) Pyrrolo[1,2-b]pyridazine Carboxamides
- Core Structure : Pyrrolo[1,2-b]pyridazine with trifluoromethyl and morpholine substituents.
- Impact : The trifluoromethyl group increases electronegativity and metabolic resistance, while morpholine improves solubility. These modifications suggest strategies for optimizing the target compound’s pharmacokinetics .
Data Tables: Structural and Functional Comparisons
Table 1. Substituent Effects on Pharmacological Properties
Table 2. Thermal and Spectroscopic Data
Key Research Findings
- Fluorine and Methoxy Synergy : The combination of 4-fluorophenyl and 4-methoxyphenyl groups optimizes lipophilicity and solubility, as seen in acetamide derivatives .
- Core Heterocycle Impact : Imidazo[1,2-a]pyrazine derivatives show stronger antimicrobial activity than pyrrolo analogs, likely due to enhanced aromatic stacking .
- Synthetic Strategies : Microwave-assisted synthesis (used in imidazo derivatives) improves yield and purity, suggesting a route for optimizing the target compound’s production .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
